molecular formula C17H20N4O2S B284806 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-morpholin-4-ylethyl)-2H-pyrrol-3-one

5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-morpholin-4-ylethyl)-2H-pyrrol-3-one

Cat. No. B284806
M. Wt: 344.4 g/mol
InChI Key: FXVXEIFUBJITEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-morpholin-4-ylethyl)-2H-pyrrol-3-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit promising biological activities, making it a subject of interest for researchers.

Mechanism of Action

The mechanism of action of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-morpholin-4-ylethyl)-2H-pyrrol-3-one is not fully understood. However, it is believed to exert its biological activities through the inhibition of certain enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-morpholin-4-ylethyl)-2H-pyrrol-3-one are still being studied. However, preliminary research has shown that this compound can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and inhibit viral replication.

Advantages and Limitations for Lab Experiments

One advantage of using 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-morpholin-4-ylethyl)-2H-pyrrol-3-one in lab experiments is its potential to exhibit multiple biological activities. This makes it a versatile compound that can be used in various research applications. However, one limitation is that the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-morpholin-4-ylethyl)-2H-pyrrol-3-one. One area of interest is the development of this compound as a potential anticancer agent. Additionally, researchers are studying the potential use of this compound in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-morpholin-4-ylethyl)-2H-pyrrol-3-one involves a multi-step process that requires careful attention to detail. The first step involves the reaction of 2-aminothiophenol with 2-chloroacetyl chloride to form 2-(2-chloroacetyl)-1,3-benzothiazole. This intermediate is then reacted with morpholine and ethyl acetoacetate to form the final product.

Scientific Research Applications

The potential applications of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-morpholin-4-ylethyl)-2H-pyrrol-3-one in scientific research are vast. This compound has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities, making it a potential candidate for drug development. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.

properties

Molecular Formula

C17H20N4O2S

Molecular Weight

344.4 g/mol

IUPAC Name

5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-morpholin-4-ylethyl)-2H-pyrrol-3-one

InChI

InChI=1S/C17H20N4O2S/c18-16-15(17-19-12-3-1-2-4-14(12)24-17)13(22)11-21(16)6-5-20-7-9-23-10-8-20/h1-4H,5-11,18H2

InChI Key

FXVXEIFUBJITEI-UHFFFAOYSA-N

Isomeric SMILES

C1COCCN1CCN2CC(=O)C(=C2N)C3=NC4=CC=CC=C4S3

SMILES

C1COCCN1CCN2CC(=O)C(=C2N)C3=NC4=CC=CC=C4S3

Canonical SMILES

C1COCCN1CCN2CC(=O)C(=C2N)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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